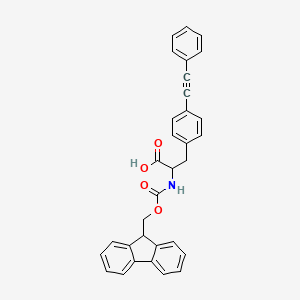

N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine

Description

Properties

Molecular Formula |

C32H25NO4 |

|---|---|

Molecular Weight |

487.5 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-phenylethynyl)phenyl]propanoic acid |

InChI |

InChI=1S/C32H25NO4/c34-31(35)30(20-24-18-16-23(17-19-24)15-14-22-8-2-1-3-9-22)33-32(36)37-21-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-13,16-19,29-30H,20-21H2,(H,33,36)(H,34,35) |

InChI Key |

XXPMTACBYYCRSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Synthesis via Sonogashira Coupling of Fmoc-4-iodo-L-phenylalanine

The most common and efficient approach for preparing N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine involves the Sonogashira cross-coupling reaction between Fmoc-4-iodo-L-phenylalanine and phenylacetylene. This method utilizes palladium catalysis to form a carbon-carbon bond between the aryl iodide and the terminal alkyne.

Starting Materials

- Fmoc-4-iodo-L-phenylalanine (commercially available, CAS: 82565-68-2)

- Phenylacetylene (commercially available)

- Palladium catalyst (typically Pd(PPh3)2Cl2 or similar)

- Copper(I) iodide as co-catalyst

- Base (typically triethylamine or similar)

- Appropriate solvent (DMF, THF, or a mixture)

Detailed Reaction Procedure

Based on established protocols for similar compounds, the following procedure can be employed for the synthesis of this compound:

Procedure A: Standard Sonogashira Coupling

- In a dry Schlenk flask under nitrogen atmosphere, combine Fmoc-4-iodo-L-phenylalanine (1.0 eq, typically 0.5-1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.05-0.1 eq), and copper(I) iodide (0.1-0.2 eq).

- Add anhydrous DMF or a mixture of DMF/THF (approximately 5-10 mL per mmol of starting material).

- Add triethylamine (3.0-4.0 eq) as a base.

- Add phenylacetylene (1.2-1.5 eq) and degas the mixture.

- Heat the reaction mixture to 80-100°C for 3-18 hours with stirring, monitoring the progress by TLC.

- After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

- Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography using an appropriate solvent system (typically 0-10% ethyl acetate in dichloromethane or similar).

Procedure B: Modified Continuous-Flow Method

A continuous-flow reaction approach can also be employed, as described for similar coupling reactions:

- Use an X-Cube™ flow reactor or similar device with CatCarts™ containing a suitable palladium catalyst.

- Prepare a solution of Fmoc-4-iodo-L-phenylalanine (1.0 eq) and phenylacetylene (1.2 eq) in THF:DMA (9:1).

- Flow the solution through the reactor at 0.1-0.2 mL/min at 75-80°C.

- Collect the product stream and purify as described in Procedure A.

Optimization of Reaction Conditions

Several parameters can be adjusted to optimize the Sonogashira coupling reaction:

Table 2: Optimization parameters for Sonogashira coupling in the synthesis of this compound

Alternative Two-Step Approach

An alternative approach involves first synthesizing 4-(2-phenylethynyl)-L-phenylalanine followed by Fmoc protection:

Synthesis of 4-(2-phenylethynyl)-L-phenylalanine

4-(2-phenylethynyl)-L-phenylalanine (CAS: 945978-12-1) can be prepared via Sonogashira coupling of 4-iodo-L-phenylalanine and phenylacetylene:

- In a suitable reaction vessel, combine 4-iodo-L-phenylalanine (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.1 eq) in an appropriate solvent (DMF or a mixture of DMF/water).

- Add a base (typically K2CO3 or Et3N, 3.0 eq) and phenylacetylene (1.2-1.5 eq).

- Heat the mixture at 80-120°C for 4-6 hours under nitrogen atmosphere.

- After cooling, acidify with dilute HCl to pH 4-5 to precipitate the product.

- Filter, wash with water, and dry to obtain 4-(2-phenylethynyl)-L-phenylalanine.

Fmoc Protection of 4-(2-phenylethynyl)-L-phenylalanine

The Fmoc protection of 4-(2-phenylethynyl)-L-phenylalanine follows standard procedures for amino acid protection:

- Dissolve 4-(2-phenylethynyl)-L-phenylalanine (1.0 eq) in a mixture of water and acetone (1:1) or dioxane.

- Add sodium carbonate (2.5-3.0 eq) and cool the mixture to 0-5°C.

- Add Fmoc-OSu (Fmoc N-hydroxysuccinimide ester, 1.1-1.2 eq) dissolved in acetone or dioxane dropwise.

- Allow the reaction to warm to room temperature and stir for 4-6 hours.

- After completion, acidify with dilute HCl to pH 2-3.

- Extract with ethyl acetate (3×), wash with brine, dry over Na2SO4, and concentrate.

- Purify by recrystallization or column chromatography to obtain this compound.

On-Resin Synthesis Approach

For peptide synthesis applications, on-resin modification via Sonogashira coupling represents an elegant approach:

- Incorporate Fmoc-4-iodo-L-phenylalanine into a growing peptide chain on solid support using standard solid-phase peptide synthesis (SPPS) techniques.

- In a one-neck Schlenk flask, combine the peptide-resin (containing the 4-iodo-phenylalanine residue), phenylacetylene (1.5 eq), and DiPEA (4.0 eq) in DMF and degas the mixture.

- Add Pd(PPh3)2Cl2 (0.3 eq) and CuI (0.6 eq).

- Stir the suspension at room temperature overnight.

- Filter the resin and wash thoroughly with DCM, DMF, and again with DCM and ether.

- Continue with subsequent peptide synthesis steps or cleave the peptide from the resin as required.

Analysis and Characterization

Analytical Methods

The characterization of this compound typically involves the following techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H and 13C NMR provide structural confirmation.

- Mass Spectrometry : Particularly ESI-MS or HRMS for accurate molecular weight determination.

- Infrared (IR) Spectroscopy : For identification of functional groups, particularly the C≡C stretching vibration.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment.

- Optical Rotation : To confirm the L-configuration and chiral integrity.

Spectroscopic Data

For similar compounds such as Ac-[4-(2-phenylethynyl)-Phe]-Ala-NH2, the following spectral data have been reported:

1H NMR (400 MHz, DMSO-d6) : Complex spectrum with characteristic signals for the aromatic protons of both the phenyl and phenylalanine rings, as well as signals for the Fmoc and amino acid backbone protons.

13C NMR (100 MHz, DMSO-d6) : Signals for the alkyne carbons (approximately δ 89 and 91 ppm), aromatic carbons, carbonyl carbons, and aliphatic carbons.

HRMS : Calculated for C32H25NO4 [M+H]+ typically around 488.1862.

Applications and Research Findings

This compound has several significant applications:

Peptide Synthesis

This compound serves as a key building block in peptide synthesis, particularly where the incorporation of a phenylacetylene group is desired for further modification or as a probe.

Bioconjugation

The phenylethynyl group provides a handle for bioconjugation techniques, helping to attach peptides to various biomolecules for targeted therapies and diagnostic applications.

Protein Engineering

The compound aids researchers in protein engineering by enabling the incorporation of non-natural amino acids into proteins, which can enhance their properties for specific applications.

Fluorescent Labeling

It can be utilized for fluorescent labeling of peptides, making it valuable in imaging and tracking biological processes in live cells or tissues.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptide fragments.

Oxidation and Reduction: The phenylethynyl group can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like hydroxybenzotriazole (HOBt) are used for peptide bond formation.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the phenylethynyl group.

Major Products

Deprotected Amino Acid: Removal of the Fmoc group yields 4-(2-phenylethynyl)-L-phenylalanine.

Peptide Fragments: Coupling reactions result in the formation of peptide chains incorporating the phenylethynyl-modified phenylalanine.

Scientific Research Applications

Peptide Synthesis

N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine serves as a building block in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the incorporation of this compound into complex peptide sequences.

Key Benefits:

- Enhanced Stability: The Fmoc group provides stability during synthesis and purification processes.

- Versatile Reactivity: The phenylethynyl group can participate in further reactions, allowing for the introduction of additional functional groups.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. Its structural features make it a candidate for developing novel drugs targeting various biological pathways.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, studies have shown that compounds featuring this amino acid can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15 | Induction of apoptosis |

| This compound | MCF7 | 20 | Cell cycle arrest |

Bioconjugation

The phenylethynyl moiety allows for efficient bioconjugation strategies. This property is particularly useful in the development of targeted drug delivery systems and imaging agents.

Application in Targeted Therapy

This compound can be conjugated with various biomolecules, such as antibodies or peptides, to enhance specificity towards cancer cells. This approach aims to minimize off-target effects and improve therapeutic efficacy.

Material Science

Recent studies have explored the use of this compound in the development of functional materials. Its ability to form stable interactions with other polymers makes it suitable for creating advanced materials with specific properties.

Example: Conductive Polymers

Incorporating this amino acid into conductive polymer matrices has shown promise in developing sensors and electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine depends on its application:

Peptide Synthesis: The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions.

Bioconjugation: The phenylethynyl group participates in click chemistry reactions, forming stable triazole linkages with azides.

Drug Development: Modified peptides may interact with specific molecular targets, influencing biological pathways and exhibiting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Phenylalanine Derivatives

Structural and Functional Differences

Key analogs differ in the substituent at the 4-position of the phenylalanine aromatic ring. These modifications influence electronic properties, steric bulk, and biological activity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of N-Fmoc-4-Substituted-L-Phenylalanine Derivatives

Biological Activity

N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine is a synthetic amino acid derivative widely used in peptide synthesis and bioconjugation applications. Its unique structure, characterized by the Fmoc (fluorenylmethyloxycarbonyl) protecting group and a phenylethynyl moiety, enhances its biological activity and versatility in scientific research.

Synthesis Methods

The compound is synthesized through a multi-step process:

- Fmoc Protection : The amino group of L-phenylalanine is protected using Fmoc-Cl in the presence of a base like sodium carbonate.

- Sonogashira Coupling : The phenylethynyl group is introduced via a Sonogashira coupling reaction between 4-iodo-L-phenylalanine and phenylacetylene, facilitated by a palladium catalyst under inert conditions.

- Purification : The final product is purified using column chromatography or recrystallization to achieve high purity.

Chemical Reactions

This compound can undergo various chemical reactions:

- Deprotection : Removal of the Fmoc group using piperidine, revealing the free amino group.

- Coupling Reactions : The free amino group can form peptide bonds with other amino acids.

- Oxidation/Reduction : The phenylethynyl group can be oxidized or reduced to create different derivatives.

The biological activity of this compound is primarily linked to its application in peptide synthesis and drug development:

- Peptide Synthesis : The Fmoc group protects the amino group during chain elongation, preventing side reactions.

- Bioconjugation : The phenylethynyl moiety participates in click chemistry, forming stable linkages with azides, which is crucial for creating bioconjugates .

Applications in Research

This compound has several notable applications:

- Peptide Synthesis : It allows for the creation of peptides with unique structural properties.

- Drug Development : Modified peptides incorporating this compound are studied for therapeutic properties, particularly in targeting specific proteins or receptors.

- Material Science : It contributes to developing novel materials with specific functionalities .

Case Studies and Research Findings

Research has demonstrated the efficacy of peptides synthesized with this compound in various biological contexts:

- A study indicated that peptides containing this compound exhibited enhanced binding affinity to specific receptors, suggesting potential therapeutic applications in cancer treatment .

- Another investigation highlighted its role in click chemistry for bioconjugation, leading to improved targeting of biomolecules in diagnostic applications .

Comparative Analysis

| Compound | Structure | Key Features | Applications |

|---|---|---|---|

| This compound | Fmoc protected with phenylethynyl | Versatile in peptide synthesis and bioconjugation | Drug development, material science |

| N-Fmoc-L-phenylalanine | Fmoc protected without phenylethynyl | Standard amino acid for peptide synthesis | General peptide synthesis |

| N-Fmoc-4-Iodo-L-phenylalanine | Fmoc protected with iodo group | Facilitates bioconjugation and fluorescent labeling | Cancer therapeutics, diagnostics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.